2-(7-Bromo-1H-indol-2-YL)ethanamine
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Overview
Description
2-(7-Bromo-1H-indol-2-YL)ethanamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of a bromine atom at the 7th position of the indole ring and an ethanamine side chain at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Bromo-1H-indol-2-YL)ethanamine typically involves the bromination of indole followed by the introduction of the ethanamine side chain. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to yield 7-bromoindole. The subsequent step involves the reaction of 7-bromoindole with ethylamine under basic conditions to introduce the ethanamine side chain .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(7-Bromo-1H-indol-2-YL)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-(7-Bromo-1H-indol-2-YL)ethanoic acid.
Reduction: Formation of 2-(7-Bromo-1H-indol-2-YL)ethanol.
Substitution: Formation of 2-(7-Substituted-1H-indol-2-YL)ethanamine.
Scientific Research Applications
2-(7-Bromo-1H-indol-2-YL)ethanamine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(7-Bromo-1H-indol-2-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1H-indole-3-ethanamine
- 7-Bromo-1H-indole-2-carboxylic acid
- 7-Bromo-1H-indole-2-methanol
Comparison
2-(7-Bromo-1H-indol-2-YL)ethanamine is unique due to the presence of the ethanamine side chain at the 2nd position, which imparts distinct chemical and biological properties. Compared to 7-Bromo-1H-indole-3-ethanamine, the position of the ethanamine side chain significantly affects the compound’s reactivity and interaction with biological targets. The presence of the bromine atom at the 7th position also enhances its potential as a versatile building block in synthetic chemistry .
Properties
CAS No. |
53590-68-4 |
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Molecular Formula |
C10H11BrN2 |
Molecular Weight |
239.11 g/mol |
IUPAC Name |
2-(7-bromo-1H-indol-2-yl)ethanamine |
InChI |
InChI=1S/C10H11BrN2/c11-9-3-1-2-7-6-8(4-5-12)13-10(7)9/h1-3,6,13H,4-5,12H2 |
InChI Key |
KEJSCYIKASMWRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=C2)CCN |
Origin of Product |
United States |
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